10-Carbomethoxy Group Drives In Vivo Antitumor Efficacy: Rudolfomycin vs. 10-Descarbomethoxy-Rudolfomycin
Rudolfomycin contains a 10-carbomethoxy group on its aglycone moiety. A direct head-to-head comparison with its 10-descarbomethoxy analog (10-descarbomethoxy-rudolfomycin) demonstrated that removal of this single functional group results in a marked reduction in in vivo antitumor activity [1]. This structural element is essential for the compound's efficacy, correlating directly with both in vitro cytotoxicity and nucleolar RNA synthesis inhibitory potency [1].
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | Active (marked antitumor activity retained) |
| Comparator Or Baseline | 10-descarbomethoxy-rudolfomycin (10-deCOOCH3-rudolfomycin) |
| Quantified Difference | Marked reduction in in vivo antitumor activity; correlation with loss of in vitro cytotoxicity and marked reduction in nucleolar RNA synthesis inhibitory potency |
| Conditions | Murine tumor models; exact tumor types and dosing regimens as reported in DuVernay et al. 1979 |
Why This Matters
This demonstrates that the 10-carbomethoxy group is not a passive structural feature but a functional determinant of efficacy, making rudolfomycin the appropriate selection for studies targeting 10-carbomethoxy-dependent mechanisms.
- [1] DuVernay VH, Essery JM, Doyle TW, Bradner WT, Crooke ST. The antitumor effects of anthracyclines. The importance of the carbomethoxy-group at position-10 of marcellomycin and rudolfomycin. Mol Pharmacol. 1979;15(2):341-356. View Source
